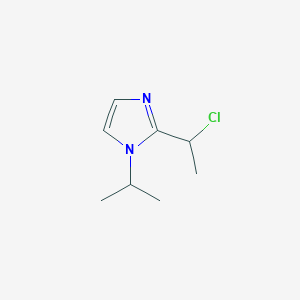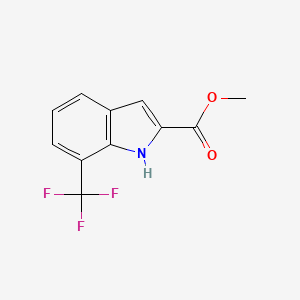
Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylate ester at the 2nd position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be achieved through various methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the desired position . Another approach involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred due to its low toxicity and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
- Methyl 7-(difluoromethyl)-1H-indole-2-carboxylate
Comparison: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and bioavailability, making it a preferred choice in various applications .
Propiedades
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFJIJIEXMUZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
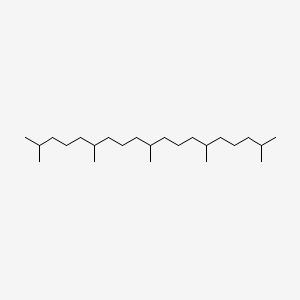
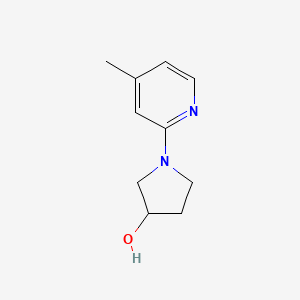
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)
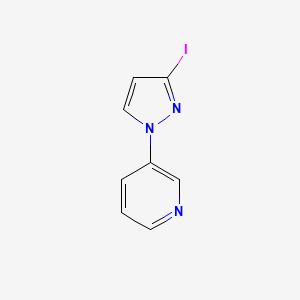

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)


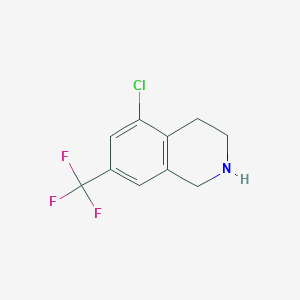
![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)
